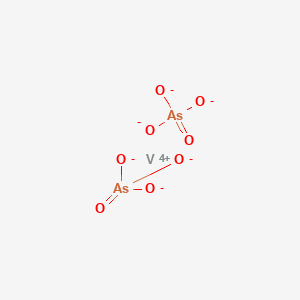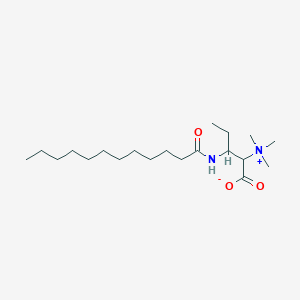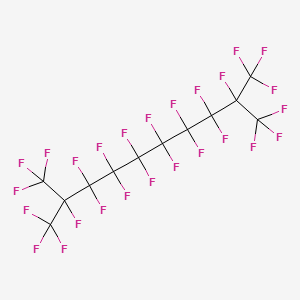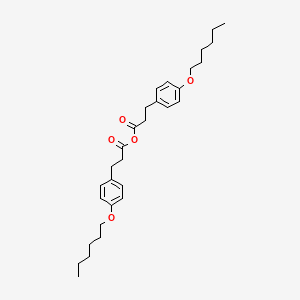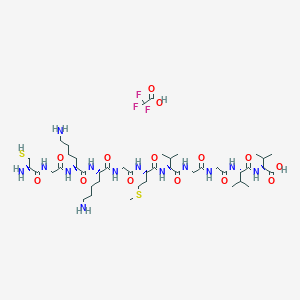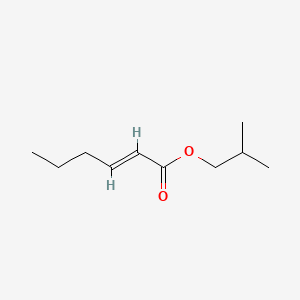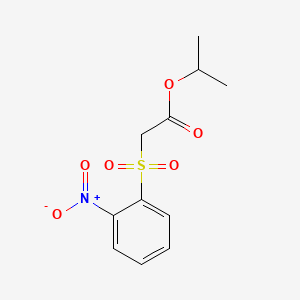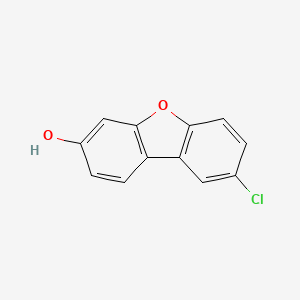
N,N''-Hexane-1,6-diylbis(N'-hexylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘-Hexane-1,6-diylbis(N’-hexylurea): is a chemical compound with the molecular formula C20H42N4O2 and a molecular weight of 370.574 g/mol . It is characterized by its structure, which includes two urea groups connected by a hexane chain. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) typically involves the reaction of hexamethylene diisocyanate with hexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexamethylene diisocyanate+Hexylamine→N,N”-Hexane-1,6-diylbis(N’-hexylurea)
Industrial Production Methods: In industrial settings, the production of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound can be used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its ability to form stable bonds with other materials
Mecanismo De Acción
The mechanism of action of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) involves its interaction with specific molecular targets. The urea groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein stability, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide)
- N,N’-Hexane-1,6-diylbis(3-phenylprop-2-en-1-imine)
- N,N’-Hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide)
Comparison: N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) is unique due to its specific structure, which includes two urea groups connected by a hexane chain. This structure allows it to form stable hydrogen bonds and interact with a wide range of biomolecules. In comparison, similar compounds may have different functional groups or chain lengths, leading to variations in their chemical properties and applications .
Propiedades
Número CAS |
89307-23-3 |
|---|---|
Fórmula molecular |
C20H42N4O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
1-hexyl-3-[6-(hexylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H42N4O2/c1-3-5-7-11-15-21-19(25)23-17-13-9-10-14-18-24-20(26)22-16-12-8-6-4-2/h3-18H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Clave InChI |
RIQWMBYGUHQQOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)NCCCCCCNC(=O)NCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


